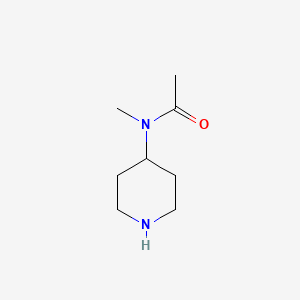

N-methyl-N-(piperidin-4-yl)acetamide

Vue d'ensemble

Description

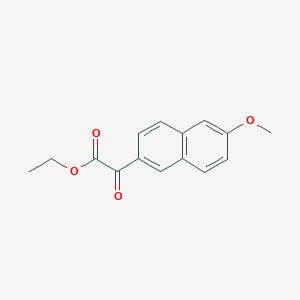

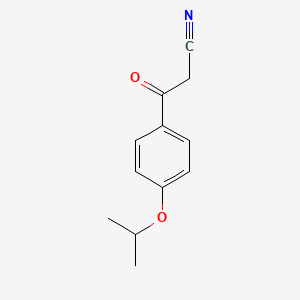

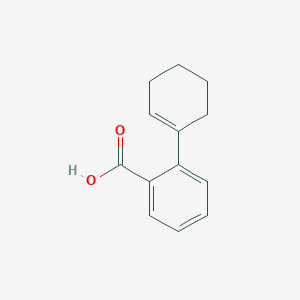

“N-methyl-N-(piperidin-4-yl)acetamide” is a chemical compound with the CAS Number: 83180-55-6 . It has a molecular weight of 156.23 and its IUPAC name is N-methyl-N-(4-piperidinyl)acetamide .

Molecular Structure Analysis

The InChI code for “N-methyl-N-(piperidin-4-yl)acetamide” is 1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 . This indicates that the compound has a structure of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Physical And Chemical Properties Analysis

“N-methyl-N-(piperidin-4-yl)acetamide” has a molecular weight of 156.23 . The InChI code is 1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 .

Applications De Recherche Scientifique

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various drugs. The synthesis of N-methyl-N-(piperidin-4-yl)acetamide can lead to the formation of substituted piperidines, which are present in over twenty classes of pharmaceuticals . These compounds are integral in creating new molecules with potential therapeutic effects.

Development of Anticancer Agents

Research indicates that piperidine derivatives, including N-methyl-N-(piperidin-4-yl)acetamide , are explored for their anticancer properties . They may inhibit cancer cell growth or interfere with specific pathways essential for tumor development.

Antiviral Research

Piperidine compounds are studied for their antiviral capabilitiesN-methyl-N-(piperidin-4-yl)acetamide could be a precursor in synthesizing agents that target viral replication or protein function, contributing to the development of new antiviral drugs .

Antimalarial Activity

The structural motif of piperidine is often found in compounds with antimalarial activity. Derivatives of N-methyl-N-(piperidin-4-yl)acetamide might be used to create treatments that are effective against resistant strains of malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives are known to possess antimicrobial and antifungal propertiesN-methyl-N-(piperidin-4-yl)acetamide could be utilized to develop new agents that combat a range of bacterial and fungal infections .

Analgesic and Anti-inflammatory Uses

The compound’s derivatives may act on the central nervous system to provide pain relief or reduce inflammation, making them potential candidates for analgesic and anti-inflammatory medications .

Neurodegenerative Disease Treatment

There is ongoing research into the use of piperidine derivatives in treating neurodegenerative diseases like Alzheimer’sN-methyl-N-(piperidin-4-yl)acetamide might contribute to the synthesis of drugs that can alleviate symptoms or slow disease progression .

Psychiatric Disorder Management

Compounds containing the piperidine structure are being investigated for their potential in managing psychiatric disordersN-methyl-N-(piperidin-4-yl)acetamide could lead to the creation of new antipsychotic drugs that help treat conditions such as schizophrenia .

Propriétés

IUPAC Name |

N-methyl-N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQXPTUMTGDBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614327 | |

| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(piperidin-4-yl)acetamide | |

CAS RN |

83180-55-6 | |

| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Acetylamino)phenyl]-4-aminobenzamide](/img/structure/B1321764.png)